molecular formula C12H17NO B13198440 1-Methyl-2-{4-methyl-7-oxabicyclo[4.1.0]heptan-1-yl}-1H-pyrrole

1-Methyl-2-{4-methyl-7-oxabicyclo[4.1.0]heptan-1-yl}-1H-pyrrole

Cat. No.: B13198440
M. Wt: 191.27 g/mol
InChI Key: ZXNPLAOMKMTFTO-UHFFFAOYSA-N
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Description

1-Methyl-2-{4-methyl-7-oxabicyclo[410]heptan-1-yl}-1H-pyrrole is a complex organic compound characterized by its unique bicyclic structure

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-Methyl-2-{4-methyl-7-oxabicyclo[4.1.0]heptan-1-yl}-1H-pyrrole typically involves the reaction of 1-methylpyrrole with a suitable epoxide, such as 4-methyl-7-oxabicyclo[4.1.0]heptane. The reaction conditions often require the presence of a strong base, such as sodium hydride, to facilitate the nucleophilic attack on the epoxide ring, leading to the formation of the desired product.

Industrial Production Methods

Industrial production of this compound may involve the use of continuous flow reactors to optimize reaction conditions and improve yield. The use of catalysts, such as transition metal complexes, can also enhance the efficiency of the synthesis process.

Chemical Reactions Analysis

Types of Reactions

1-Methyl-2-{4-methyl-7-oxabicyclo[4.1.0]heptan-1-yl}-1H-pyrrole can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using reagents such as potassium permanganate or chromium trioxide, leading to the formation of corresponding ketones or carboxylic acids.

    Reduction: Reduction reactions can be carried out using hydrogen gas in the presence of a palladium catalyst, resulting in the formation of reduced derivatives.

    Substitution: The compound can undergo nucleophilic substitution reactions, where nucleophiles such as amines or thiols replace specific functional groups.

Common Reagents and Conditions

    Oxidation: Potassium permanganate, chromium trioxide, and other strong oxidizing agents.

    Reduction: Hydrogen gas with palladium catalyst, lithium aluminum hydride.

    Substitution: Nucleophiles like amines, thiols, and halides.

Major Products

    Oxidation: Ketones, carboxylic acids.

    Reduction: Reduced derivatives with hydrogenated functional groups.

    Substitution: Compounds with substituted functional groups, such as amines or thiols.

Scientific Research Applications

1-Methyl-2-{4-methyl-7-oxabicyclo[4.1.0]heptan-1-yl}-1H-pyrrole has several scientific research applications:

    Chemistry: Used as a building block in the synthesis of more complex organic molecules.

    Biology: Investigated for its potential biological activity, including antimicrobial and anticancer properties.

    Medicine: Explored as a potential drug candidate due to its unique structure and reactivity.

    Industry: Utilized in the production of specialty chemicals and materials, such as polymers and resins.

Mechanism of Action

The mechanism of action of 1-Methyl-2-{4-methyl-7-oxabicyclo[4.1.0]heptan-1-yl}-1H-pyrrole involves its interaction with specific molecular targets, such as enzymes or receptors. The compound’s bicyclic structure allows it to fit into the active sites of these targets, modulating their activity and leading to various biological effects. The exact pathways involved depend on the specific application and target.

Comparison with Similar Compounds

Similar Compounds

    7-Oxabicyclo[4.1.0]heptane: Shares the bicyclic structure but lacks the pyrrole ring.

    1-Methyl-4-(2-methyloxiranyl)-7-oxabicyclo[4.1.0]heptane: Similar structure with an additional oxirane ring.

    Trimethoxy[2-(7-oxabicyclo[4.1.0]hept-3-yl)ethyl]silane: Contains a similar bicyclic structure with a silane group.

Uniqueness

1-Methyl-2-{4-methyl-7-oxabicyclo[410]heptan-1-yl}-1H-pyrrole is unique due to the presence of both the pyrrole ring and the bicyclic structure, which confer distinct chemical and biological properties

Properties

Molecular Formula

C12H17NO

Molecular Weight

191.27 g/mol

IUPAC Name

1-methyl-2-(4-methyl-7-oxabicyclo[4.1.0]heptan-1-yl)pyrrole

InChI

InChI=1S/C12H17NO/c1-9-5-6-12(11(8-9)14-12)10-4-3-7-13(10)2/h3-4,7,9,11H,5-6,8H2,1-2H3

InChI Key

ZXNPLAOMKMTFTO-UHFFFAOYSA-N

Canonical SMILES

CC1CCC2(C(C1)O2)C3=CC=CN3C

Origin of Product

United States

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